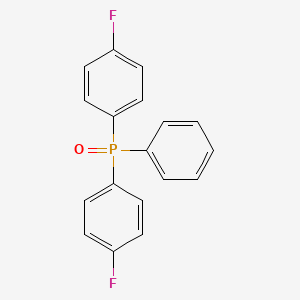

Bis(4-fluorophenyl)phenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYLOGMTTMROGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202669 | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54300-32-2 | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54300-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9AT284A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chlorine Tolerant Polymers for Desalination:

In the field of reverse osmosis desalination, the development of chlorine-tolerant membranes is crucial to prevent degradation by chlorine used for biofouling control. Poly(arylene ether)s containing phosphine (B1218219) oxide moieties, such as those derived from Bis(4-fluorophenyl)phenylphosphine oxide, have demonstrated improved resistance to chlorine attack. The electron-withdrawing nature of the fluorinated phenyl groups and the phosphine oxide group is believed to contribute to this enhanced stability.

Polymer Electrolyte Membranes for Fuel Cells:

Bis(4-fluorophenyl)phenylphosphine oxide has been utilized as a crosslinking agent in the preparation of proton exchange membranes (PEMs) for fuel cells. researchgate.net These membranes are critical components that facilitate proton transport while preventing the mixing of fuel and oxidant. The incorporation of this compound can improve the thermal and mechanical stability of the membrane, as well as influence its proton conductivity and water uptake characteristics, which are crucial for efficient fuel cell operation. Research has shown that sulfonated poly(arylene ether phosphine (B1218219) oxide)s can be synthesized using a sulfonated derivative of this compound, leading to membranes with controlled proton conductivity and water absorption properties. chemrxiv.org

Table 2: Illustrative Properties of Polymers Incorporating Phosphine Oxide Moieties

| Polymer System | Property Enhancement | Application |

| Poly(arylene ether)s | Improved thermal stability and chemical resistance | High-performance engineering plastics, aerospace applications |

| Fluorinated Polyimides | High glass transition temperatures, excellent thermal stability, and good solubility | Microelectronics, advanced composites |

| Crosslinked PEMs | Enhanced dimensional stability and controlled proton conductivity | Proton Exchange Membrane Fuel Cells |

Spectroscopic Characterization and Computational Analysis of Bis 4 Fluorophenyl Phenylphosphine Oxide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for determining the precise molecular structure of Bis(4-fluorophenyl)phenylphosphine oxide in solution. By analyzing the magnetic properties of its constituent atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the arrangement of hydrogen atoms. The aromatic protons of the phenyl and fluorophenyl rings typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine atoms and the phosphoryl group. Protons on the phenyl ring will exhibit different splitting patterns compared to those on the 4-fluorophenyl rings due to coupling with neighboring protons and the phosphorus atom.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each unique carbon atom in the phenyl and 4-fluorophenyl rings gives rise to a distinct signal. The chemical shifts of these carbons are sensitive to their electronic environment. The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) exhibit characteristic coupling (J-coupling) with the ³¹P nucleus, resulting in splitting of their signals. Similarly, the carbon atoms bonded to fluorine will show C-F coupling. The signals for the aromatic carbons typically resonate in the range of 115 to 140 ppm.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. A single signal is expected for the two equivalent fluorine atoms on the 4-fluorophenyl rings. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. Furthermore, coupling between the ¹⁹F and ³¹P nuclei across several bonds can often be observed, providing valuable structural information. For comparison, the ¹⁹F NMR spectrum of the related compound, tris(4-fluorophenyl)phosphine (B91858) oxide, also shows a characteristic signal for the fluorine atoms.

Phosphorus-31 (³¹P) NMR Spectral Analysis

As a phosphorus-containing compound, ³¹P NMR spectroscopy is a crucial technique for the characterization of this compound. This technique provides a direct probe of the phosphorus atom's chemical environment. A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is indicative of the oxidation state and coordination of the phosphorus atom. For phosphine (B1218219) oxides, this shift is typically observed in a specific region of the spectrum. For instance, the ³¹P NMR spectrum of the analogous tris(4-fluorophenyl)phosphine oxide provides a reference point for the expected chemical shift range.

Density Functional Theory (DFT) for Conformational and Electronic Structure Prediction

Density Functional Theory (DFT) calculations are a powerful computational tool for predicting the three-dimensional structure, conformational preferences, and electronic properties of molecules like this compound. These theoretical calculations can provide valuable information that complements experimental data.

DFT methods can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. This allows for the determination of the most stable conformation of the molecule in the gas phase. Furthermore, DFT can be used to calculate NMR chemical shifts, which can then be compared with experimental values to aid in spectral assignment and structural validation.

Theoretical Conformational Analysis

The conformational landscape of triarylphosphine oxides, including this compound, is primarily defined by the rotation of the aryl groups around the phosphorus-carbon (P-C) bonds. Theoretical studies on analogous compounds provide significant insight into the stable conformations and rotational energy barriers of this class of molecules. Computational methods, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surfaces (PES) associated with these rotations.

In computational studies of related organophosphine oxides, potential energy surfaces for rotation about the P-C bonds have been calculated by constraining the O=P–C–X (where X is a carbon atom in the phenyl ring) dihedral angle and performing a full geometry optimization of the remaining degrees of freedom. osti.gov These analyses typically show that the lowest energy conformations correspond to specific staggered arrangements of the phenyl groups, which minimize steric hindrance. The rotational barriers between these stable conformers are also calculated, providing information on the flexibility of the molecule. For instance, in studies of similar phosphine oxides, these barriers are found to be on the order of a few kcal/mol. osti.gov

The introduction of fluorine atoms at the para position of the phenyl rings in this compound is expected to have a minimal steric effect on the conformational preferences compared to the parent triphenylphosphine (B44618) oxide. However, the electronic effects of the fluorine atoms can influence the bond lengths and angles within the molecule. Theoretical calculations on related fluorinated compounds suggest that the fundamental conformational minima are largely conserved. researchgate.net

The following table presents hypothetical data for the calculated relative energies of different conformers of this compound, based on typical findings for triarylphosphine oxides.

| Conformer | Dihedral Angles (°)(O=P-C1-C2, O=P-C7-C8, O=P-C13-C14) | Relative Energy (kcal/mol) |

| A (Global Minimum) | (45, 165, 285) | 0.00 |

| B | (45, 45, 285) | 1.5 |

| Transition State 1 | (90, 165, 285) | 3.8 |

| Transition State 2 | (0, 45, 285) | 4.2 |

This table is illustrative and based on computational studies of analogous triarylphosphine oxides.

Electronic Structure and Reactivity Modeling

The electronic structure of this compound is significantly influenced by the electronegative phosphoryl group (P=O) and the fluorine substituents on the phenyl rings. Computational quantum chemical methods, such as DFT, are employed to model its electronic properties and predict its reactivity.

A key aspect of the electronic structure is the nature of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy and distribution of these orbitals are crucial in determining the molecule's chemical reactivity. For triarylphosphine oxides, the HOMO is typically localized on the phenyl rings, exhibiting π-character, while the LUMO often has significant contributions from the P=O bond and the aryl groups, showing π*-character. nih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

The presence of electron-withdrawing fluorine atoms at the para-positions of two of the phenyl rings is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted triphenylphosphine oxide. This is due to the inductive effect of fluorine. This energy modulation can affect the molecule's behavior as a ligand and its reactivity in chemical transformations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the MEP is expected to show a region of high negative potential around the phosphoryl oxygen atom, making it a primary site for interaction with electrophiles and for hydrogen bonding. The fluorinated phenyl rings will exhibit regions of negative potential around the fluorine atoms, while the hydrogen atoms of the phenyl rings will be regions of positive potential.

Global reactivity descriptors, derived from the energies of the FMOs, can be calculated to quantify the chemical reactivity. physchemres.org These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Below is a table of hypothetical calculated electronic properties for this compound, based on DFT calculations reported for analogous compounds. nih.govphyschemres.org

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Ionization Potential (I) | 6.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 2.86 eV |

This table is illustrative and based on computational studies of analogous triarylphosphine oxides and fluorinated aromatic compounds.

Applications of Bis 4 Fluorophenyl Phenylphosphine Oxide in Polymer Science and Materials Engineering

Poly(arylene ether phosphine (B1218219) oxide)s (PEPOs) as High-Performance Thermoplastics

Poly(arylene ether phosphine oxide)s (PEPOs) are a class of engineering thermoplastics known for their excellent performance at elevated temperatures and in harsh environments. The incorporation of the phosphine oxide moiety, facilitated by monomers like bis(4-fluorophenyl)phenylphosphine oxide, is central to their advantageous properties.

Synthesis and Polymerization Mechanisms Utilizing this compound

The synthesis of PEPOs using this compound typically proceeds via a nucleophilic aromatic substitution reaction. In this polycondensation process, the fluorine atoms on the monomer are displaced by a bisphenoxide, formed by the reaction of a bisphenol with a base such as potassium carbonate. The reaction is generally carried out in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc).

The general mechanism involves the attack of the phenoxide ions on the electron-deficient carbon atoms activated by the electron-withdrawing phosphine oxide group. This step-growth polymerization results in the formation of a high molecular weight poly(arylene ether phosphine oxide) with ether linkages connecting the aromatic rings. The presence of the bulky phenylphosphine (B1580520) oxide group in the polymer backbone disrupts chain packing, leading to amorphous polymers that are often soluble in common organic solvents, which aids in their processing. researchgate.net

Contributions to Enhanced Thermal Stability and Inherent Flame Retardancy of Polymers

The incorporation of this compound into polymer backbones significantly enhances their thermal stability and flame retardancy. researchgate.netmdpi.com The phosphorus-containing group is known to promote char formation at elevated temperatures. mdpi.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds. mdpi.com

The flame retardant mechanism of phosphine oxide-containing polymers is believed to operate in both the condensed and gas phases. mdpi.com In the condensed phase, the phosphorus compounds can promote dehydration to form a carbonaceous char. mdpi.com In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, thereby interrupting the combustion cycle. mdpi.com The presence of fluorine atoms from the monomer can also contribute to flame retardancy.

Thermal Properties of Phosphine Oxide-Containing Polymers

| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Air) | 5% Weight Loss Temperature (Nitrogen) |

| PEPO derived from Bisphenol A | 210 °C | 450 °C | 480 °C |

| PEPO derived from 4,4'-Biphenol | 249 °C | 479 °C | 505 °C |

Impact on Mechanical Properties and Oxidative Stability of Polymer Backbones

The rigid and bulky nature of the phenylphosphine oxide group introduced by this compound has a notable impact on the mechanical properties of the resulting polymers. These polymers typically exhibit high tensile strength and modulus, characteristic of high-performance thermoplastics. researchgate.net The bulky side group can restrict segmental motion, leading to higher glass transition temperatures and improved dimensional stability at elevated temperatures.

Furthermore, the phosphine oxide group contributes to the oxidative stability of the polymer backbone. Polymers containing these moieties often show improved resistance to thermo-oxidative degradation compared to their non-phosphorus-containing counterparts. e3s-conferences.orgmdpi.com This enhanced stability is crucial for applications where the material is exposed to high temperatures in the presence of air.

Mechanical Properties of PEPO Films

| Property | Value Range |

| Tensile Strength | 49–94 MPa |

| Tensile Modulus | 2.3–3.4 GPa |

| Elongation at Break | 6–41% |

Incorporation into Sulfonated Polymer Systems for Advanced Membrane Technologies

This compound is also a valuable monomer for creating advanced membrane materials, particularly for fuel cell and desalination applications. By incorporating this monomer into sulfonated polymer systems, membranes with enhanced performance and durability can be developed.

Development of Proton Exchange Membranes (PEMs) for Fuel Cell Applications

In the realm of fuel cell technology, proton exchange membranes (PEMs) are a critical component. mdpi.com Sulfonated poly(arylene ether)s containing phosphine oxide groups, derived from monomers like this compound, have emerged as promising alternatives to conventional perfluorinated sulfonic acid membranes. researchgate.netmdpi.com The phosphine oxide group enhances the thermal and chemical stability of the polymer backbone, while the sulfonic acid groups provide proton conductivity. researchgate.net

This compound can be used as a crosslinking agent in the preparation of these polymer electrolyte membranes. sigmaaldrich.comsigmaaldrich.com Crosslinking helps to control the water uptake and swelling of the membrane, which is crucial for maintaining its mechanical integrity and dimensional stability during fuel cell operation. mdpi.com The resulting membranes often exhibit a good balance of proton conductivity, low fuel crossover, and durability. mdpi.com

Preparation of Chlorine-Tolerant Polymers for Desalination Processes

In water desalination, particularly through reverse osmosis, membranes are susceptible to degradation by chlorine, which is often used for biofouling control. ekb.eg The incorporation of this compound into the polymer structure can significantly improve the chlorine tolerance of desalination membranes. sigmaaldrich.comsigmaaldrich.com

The electron-withdrawing nature of the phosphine oxide group is thought to deactivate the aromatic rings in the polymer backbone towards electrophilic attack by chlorine. This results in membranes that can withstand exposure to chlorinated water for extended periods without significant loss of performance. Research has demonstrated that disulfonated poly(arylene ether) copolymers containing phosphine oxide moieties exhibit excellent stability in the presence of high concentrations of sodium hypochlorite (B82951) over a wide pH range.

Modification of Epoxy Resins for Tailored Material Properties

The incorporation of this compound and its derivatives into epoxy resins serves as a strategic approach to enhance material properties for advanced applications. These modifications aim to improve safety standards, particularly flame retardancy, and to adjust the physical characteristics of the polymer, such as its interaction with water and its electrical insulating capabilities.

Improvement of Flame Retardancy in Epoxy Composites

The addition of (4-fluorophenyl)(phenyl)phosphine oxide (4-FPO), a related monofluorinated compound, to an epoxy resin (EP) matrix significantly enhances its flame retardant characteristics. researchgate.netsci-hub.se Research demonstrates that when this phosphine oxide derivative is incorporated, the flammability of the epoxy composite is substantially reduced. The mechanism behind this improvement involves a dual-action approach: a quenching effect in the gas phase and a barrier effect in the condensed phase during combustion. sci-hub.seresearchgate.net In the gas phase, phosphorus- and fluorine-containing compounds are generated, which interrupt the combustion cycle by quenching flame-propagating free radicals. sci-hub.se In the condensed phase, a protective char layer forms, insulating the underlying material from heat and oxygen. researchgate.net

The effectiveness of 4-FPO as a flame retardant is quantified using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. An unmodified epoxy resin (EP-0) has an LOI value of 23.3% and fails to receive a UL-94 rating, indicating high flammability. sci-hub.se By incorporating 4-FPO to achieve a phosphorus content of 0.6% by weight (EP/4-FPO-0.6), the LOI value increases to 31.6%, and the composite achieves the highest UL-94 rating of V-0, signifying that burning stops within 10 seconds after two applications of the flame. researchgate.netsci-hub.se

Cone calorimetry data further substantiates the improved flame retardancy. For the EP/4-FPO-0.6 composite, the peak heat release rate (pk-HRR) was reduced by 39% and the total heat release (THR) saw a 19% decrease compared to the unmodified epoxy resin. sci-hub.seresearchgate.net These findings highlight the efficiency of the phosphine oxide compound in enhancing the fire safety of epoxy materials. sci-hub.se

| Sample ID | Phosphorus Content (wt. %) | LOI (%) | UL-94 Rating | Peak Heat Release Rate Reduction (%) | Total Heat Release Reduction (%) |

|---|---|---|---|---|---|

| EP-0 | 0 | 23.3 | No Rating | - | - |

| EP/4-FPO-0.3 | 0.3 | 28.1 | V-1 | N/A | N/A |

| EP/4-FPO-0.6 | 0.6 | 31.6 | V-0 | 39 | 19 |

Modulation of Dielectric Characteristics and Hydrophobicity in Polymer Matrices

The inclusion of fluorine-containing phosphine oxides, such as (4-fluorophenyl)(phenyl)phosphine oxide, not only improves flame retardancy but also favorably modifies the surface and electrical properties of epoxy resins. researchgate.net The presence of fluorine, a highly electronegative element, contributes to lower dielectric constants and improved hydrophobicity. researchgate.netrsc.org

The modification of epoxy resins with these compounds leads to enhanced water resistance. researchgate.net The incorporation of symmetric and rigid flame retardant structures can reduce the permeation of water molecules, thereby increasing the material's hydrophobicity. mdpi.com This is a significant advantage for applications in humid environments or where moisture resistance is critical, such as in electronic and electrical packaging. mdpi.com

Furthermore, the introduction of these additives can improve the dielectric properties of the epoxy matrix. researchgate.net Fluorinated poly(aryl ether)s (FPAEs), for example, have demonstrated low dielectric constants (2.07–2.80) and low dielectric loss (0.002–0.006), properties attributed to their high fluorine content. rsc.org Similarly, the symmetric structure of certain phosphine oxide additives can reduce the polarity of the epoxy matrix, leading to strengthened dielectric performance. mdpi.com These enhancements make the modified epoxy resins suitable for use in advanced electronic materials where stable and low dielectric properties are required. researchgate.net

Contributions to Poly(phenylene sulfide (B99878) sulfone) (PPSS) Copolymers

This compound plays a crucial role as a monomer in the synthesis of advanced engineering thermoplastics, specifically Poly(phenylene sulfide sulfone) (PPSS) copolymers. Its integration into the polymer backbone imparts unique characteristics that influence the final material's processability and performance.

Synthesis of Novel PPSS Homo- and Statistical Copolymers

High molecular weight Poly(phenylene sulfide sulfone) (PPSS) copolymers can be synthesized using this compound as a key reactant. vt.edu The synthesis is achieved through a nucleophilic aromatic substitution reaction. vt.edu In this process, this compound is reacted with other monomers, such as 4,4'-dichlorodiphenyl sulfone and 4,4'-difluorobenzophenone, in the presence of a base like potassium carbonate (K2CO3) and a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) at an elevated temperature of 160°C. vt.edu This method allows for the creation of new phosphine oxide-containing PPSS copolymers. vt.edu

Influence on Polymer Thermal Behavior and Optical Properties

The incorporation of the phosphine oxide moiety from this compound into the PPSS backbone has a profound effect on the resulting copolymer's properties. vt.edu These new copolymers are completely amorphous, which contributes to their improved solubility in common organic solvents. vt.edu

From a thermal perspective, the presence of phosphorus is highly beneficial. The copolymers exhibit very high char yields in air at 750°C. vt.edu Surface analysis suggests that during thermal decomposition, the phosphorus components form a protective phosphate-like layer on the polymer's surface. vt.edu This layer shields the underlying material from further degradation at high temperatures. vt.edu For instance, one synthesized PPSS homopolymer demonstrated a high glass transition temperature (Tg) of 222°C. vt.edu In terms of optical properties, the synthesized PPSS was found to have a very high refractive index of 1.70. vt.edu

| Property | Observation |

|---|---|

| Morphology | Completely amorphous |

| Solubility | Improved in common organic solvents |

| Glass Transition Temperature (Tg) | Up to 222°C |

| Char Yield (in air at 750°C) | Very high |

| Refractive Index | 1.70 |

Role of Bis 4 Fluorophenyl Phenylphosphine Oxide in Catalysis and Ligand Chemistry

Catalytic Activity in Organic Transformations

The application of Bis(4-fluorophenyl)phenylphosphine oxide in catalysis is centered on its role in facilitating key organic reactions. Its primary function is often as a ligand that coordinates to a metal center, thereby modifying the catalyst's activity and selectivity. However, it is also directly cited as a catalyst for specific transformations. sigmaaldrich.comscbt.com

This compound is identified as a catalyst for hydroformylation reactions. sigmaaldrich.comscbt.com This significant industrial process, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in alkenes. The reaction produces aldehydes, which are valuable intermediates for bulk and fine chemicals. While the compound is specified for this application, detailed performance data from specific research studies, such as turnover frequencies or regioselectivity under various conditions, are not extensively documented in the surveyed literature.

Design and Application as Ligands in Metal-Catalyzed Processes

This compound is particularly noted for its utility as a ligand in forming stable and reactive complexes with metals like palladium and nickel. ontosight.ai Its application has been cited in a variety of important metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. sigmaaldrich.com These reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.ai

The table below summarizes the specific metal-catalyzed processes where this compound is a suitable ligand.

| Metal-Catalyzed Reaction | Description |

|---|---|

| Buchwald-Hartwig Cross Coupling | Formation of carbon-nitrogen and carbon-oxygen bonds. |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. |

| Hiyama Coupling | Coupling of an organosilicon compound with an organic halide. |

| Negishi Coupling | Coupling of an organozinc compound with an organic halide. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. |

| Stille Coupling | Coupling of an organotin compound with an organic halide. |

| Suzuki-Miyaura Coupling | Coupling of an organoboron compound with an organic halide. |

Organocatalytic Applications and Regeneration Protocols

Based on available literature, this compound is not utilized as an organocatalyst. Its catalytic functions are tied to its role as a ligand in metal complexes.

However, the regeneration of phosphine (B1218219) oxides is a critical aspect of sustainable chemistry, addressing the waste generated from reactions where phosphines are used stoichiometrically (e.g., Wittig, Mitsunobu reactions) and are converted to phosphine oxides as byproducts. researchgate.netru.nl The strong phosphorus-oxygen double bond makes this reduction challenging, but essential for "closing the phosphorus cycle." nih.govacs.org General protocols have been developed for the reduction of phosphine oxides back to their corresponding phosphines, which can then be reused. nih.gov

One effective, metal-free method involves a two-step process under mild conditions. The phosphine oxide is first activated with an agent like oxalyl chloride, followed by reduction with a reagent such as hexachlorodisilane. nih.govacs.org This approach successfully regenerates the phosphine from the phosphine oxide waste. nih.govacs.org Another strategy involves the use of hydrosilylation, where phosphine oxides are reduced by silanes in the presence of a catalyst, such as the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. researchgate.net

The table below outlines general strategies applicable to the regeneration of phosphine oxides.

| Regeneration Strategy | Key Reagents | Key Features |

|---|---|---|

| Metal-Free Reduction | Activating Agent: Oxalyl Chloride; Reducing Agent: Hexachlorodisilane | Operates under mild conditions; avoids harsh or metallic reagents. nih.govacs.org |

| Catalytic Hydrosilylation | Reducing Agents: Silanes (e.g., PhSiH₃); Catalyst: B(C₆F₅)₃ | Catalytic process that can offer good functional-group tolerance. researchgate.net |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Approaches and Derivatization Strategies

The synthesis of phosphine (B1218219) oxides, including Bis(4-fluorophenyl)phenylphosphine oxide, is an area of active research, with a focus on developing more efficient and versatile methods. Novel approaches are moving beyond traditional Grignard reactions or the oxidation of corresponding phosphines to explore innovative pathways that offer greater control and broader substrate scope. One area of exploration is the use of metal-catalyzed cross-coupling reactions, such as the Hirao reaction, which facilitates P-C bond formation between aryl halides and H-phosphine oxides. Microwave-assisted and solvent-free conditions for these reactions are being investigated to improve efficiency and align with green chemistry principles tandfonline.com.

Derivatization of the this compound molecule opens up possibilities for creating a wide range of new compounds with tailored properties. The phenyl and fluorophenyl rings are amenable to further functionalization through electrophilic aromatic substitution reactions. Introducing functional groups such as hydroxyl, amino, or carboxylic acid moieties could enhance solubility, provide sites for polymerization, or enable coordination with metal ions. For example, functionalized bis(amino)phosphines can react with hydrogen peroxide, sulfur, or selenium to form the corresponding chalcogenides researchgate.net. This suggests that the phosphorus center in this compound could potentially be targeted for similar transformations, leading to new classes of materials.

Table 1: Comparison of Synthetic Approaches for Phosphine Oxides

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Hirao P-C Coupling | Nickel-catalyzed cross-coupling of H-phosphine oxides with bromoarenes. | Can be performed under microwave and solvent-free conditions tandfonline.com. |

| One-Pot Reduction/Phosphination | A domino sequence that generates functionalized phosphines from phosphine oxides, which can be re-oxidized. | Efficient generation of diverse phosphines and their oxides organic-chemistry.org. |

| Cyclic Precursor Release | Synthesis of cyclic phosphines from precursor complexes, which can then be oxidized. | Allows for the creation of structurally constrained phosphine oxides nih.govrsc.org. |

Advanced Material Science Frontiers for Emerging Technologies

This compound is emerging as a critical component in the development of advanced materials for a variety of high-tech applications. Its unique combination of thermal stability, polarity from the phosphine oxide group, and the presence of fluorine atoms makes it a versatile building block.

In the field of water purification, this compound has been used in the preparation of chlorine-tolerant polymers for desalination membranes sigmaaldrich.com. The incorporation of the phosphine oxide moiety enhances the polymer's resistance to degradation by chlorine, a common disinfectant used in water treatment, thereby extending the membrane's lifespan and performance.

For energy applications, it serves as a crosslinking agent in the fabrication of polymer electrolyte membranes (PEMs) for fuel cells sigmaaldrich.com. The crosslinking improves the mechanical strength and thermal stability of the membranes while influencing their proton conductivity, which is crucial for efficient fuel cell operation.

In optoelectronics, this compound has been identified as a key passivating agent for wide-bandgap perovskite quantum dots (QDs) used in sky-blue light-emitting diodes (LEDs) northwestern.edu. The electron-donating phosphine oxide group coordinates strongly with the surface of the QDs, while the bulky fluorophenyl groups provide steric hindrance that protects the QDs from moisture, enhancing their stability and luminescence efficiency northwestern.edu.

Furthermore, its derivatives are being investigated as flame retardants for epoxy resins. The phosphorus content contributes to char formation upon combustion, which acts as an insulating barrier, while the fluorine atoms can interfere with the radical chain reactions of combustion in the gas phase. This dual-action mechanism significantly improves the fire safety of electronic components and composites researchgate.net.

Table 2: Applications in Advanced Materials

| Application Area | Role of this compound | Key Benefits |

|---|---|---|

| Desalination | Component of chlorine-tolerant polymers sigmaaldrich.com. | Enhanced membrane durability and lifespan. |

| Fuel Cells | Crosslinking agent for polymer electrolyte membranes sigmaaldrich.com. | Improved mechanical and thermal stability of membranes. |

| LEDs | Surface passivating agent for perovskite quantum dots northwestern.edu. | Increased stability and efficiency of sky-blue LEDs northwestern.edu. |

| Flame Retardants | Additive for epoxy resins researchgate.net. | Improved fire safety of materials through char formation and gas-phase inhibition researchgate.net. |

Further Development in Computational Design and Predictive Modeling for Phosphine Oxide Systems

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and optimization of phosphine oxide systems. Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These calculations can predict parameters such as bond energies, charge distributions, and HOMO-LUMO energy gaps, which are crucial for understanding the molecule's behavior and for designing new derivatives with desired properties researchgate.net.

For instance, computational modeling can be used to screen potential derivatization strategies by predicting the outcome and feasibility of different reactions. It can also help in understanding the mechanism of action in applications such as catalysis or flame retardancy. In material science, molecular dynamics (MD) simulations are used to model the interaction of phosphine oxides with polymer chains or nanoparticle surfaces. As an example, MD simulations have been used to demonstrate how this compound provides steric hindrance to block water molecules from reaching the surface of perovskite quantum dots northwestern.edu.

Predictive modeling can also guide the design of new phosphine oxide-based materials with optimized properties. For example, by modeling the binding energies of different phosphine oxide ligands to metal surfaces, researchers can design more effective corrosion inhibitors or catalysts. Similarly, by simulating the thermal decomposition pathways of polymers containing phosphine oxide flame retardants, it is possible to design more efficient and environmentally friendly fire-retardant systems.

Green Chemistry and Sustainable Synthesis Considerations for Organophosphorus Compounds

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds, aiming to reduce their environmental impact. For phosphine oxides, this involves developing synthetic routes that minimize waste, avoid hazardous reagents and solvents, and are energy-efficient researchgate.netrsc.orgresearchgate.net.

One key area of focus is the development of solvent-free reaction conditions researchgate.net. Conducting reactions in the absence of a solvent simplifies purification, reduces waste, and lowers costs researchgate.net. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods tandfonline.com.

The choice of reagents is also critical. There is a growing interest in replacing traditional, often hazardous, reducing agents used in phosphine oxide chemistry with more benign alternatives. For example, polymethylhydrosiloxane (PMHS), a byproduct of the silicone industry, has been shown to be an effective and inexpensive reducing agent for converting phosphine oxides back to phosphines, which can be a key step in recycling phosphorus-based ligands and catalysts mdpi.com. The use of photocatalysis, harnessing visible light to drive chemical reactions, is another promising green approach that can operate under mild conditions researchgate.net.

Sustainable synthesis also involves considering the entire lifecycle of the product. This includes designing molecules that are biodegradable or can be easily recycled. For phosphine oxides used as ligands in catalysis, developing methods to recover and reuse the ligand after the reaction is a key aspect of sustainability. The reduction of the phosphine oxide byproduct back to the active phosphine is a crucial step in closing the phosphorus cycle and making these processes more sustainable acs.org.

Table 3: Green Chemistry Strategies for Organophosphorus Synthesis

| Strategy | Description | Example/Benefit |

|---|---|---|

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Reduces waste, simplifies product isolation, and lowers environmental impact researchgate.netresearchgate.net. |

| Microwave Irradiation | Using microwave energy to heat reactions. | Reduces reaction times and energy consumption tandfonline.com. |

| Benign Reagents | Using less hazardous and more sustainable chemicals. | Replacing harsh reducing agents with PMHS for phosphine oxide reduction mdpi.com. |

| Photocatalysis | Utilizing light to drive chemical reactions. | Enables reactions under mild, environmentally friendly conditions researchgate.net. |

| Catalyst Recycling | Recovering and reusing the phosphorus-containing compound. | Reduction of phosphine oxide waste to regenerate the active phosphine ligand acs.org. |

Q & A

Q. What are the optimal synthetic routes for Bis(4-fluorophenyl)phenylphosphine oxide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting phenylphosphine dichloride with 4-fluorophenyl Grignard reagents under inert conditions (e.g., argon atmosphere) at controlled temperatures (0–5°C) can yield the target compound. Purity optimization may require column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from toluene . Confirm purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or unreacted precursors .

Q. How do the electronic properties of the 4-fluorophenyl groups influence the Lewis basicity of the phosphine oxide moiety?

- Methodological Answer : The electron-withdrawing fluorine substituents reduce electron density at the phosphorus center, lowering Lewis basicity compared to non-fluorinated analogs (e.g., triphenylphosphine oxide). This can be quantified using UV-Vis spectroscopy to measure charge-transfer complexes with Lewis acids like B(C6F5)3. Comparative studies with chlorinated analogs (e.g., Bis(4-chlorophenyl)phenylphosphine oxide) may reveal halogen-dependent trends in donor strength .

Q. What analytical techniques are critical for structural confirmation and impurity profiling?

- Methodological Answer : Use a combination of P NMR (to confirm phosphorus oxidation state), F NMR (to verify fluorophenyl group integrity), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography can resolve bond angles and crystal packing, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How does this compound perform as a ligand in lanthanide complexes, and what role do 4f-orbitals play in bonding?

- Methodological Answer : The compound can act as a monodentate or bridging ligand due to its lone pair on phosphorus. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations reveal covalent interactions between lanthanide 4f-orbitals and the phosphorus lone pair. For example, in Eu(III) complexes, charge transfer transitions and emission spectra can be analyzed to correlate ligand structure with luminescence efficiency .

Q. What strategies resolve contradictions in reported catalytic activity data for phosphine oxide derivatives?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. Systematic studies using design of experiments (DoE) can isolate variables. For instance, in palladium-catalyzed cross-coupling reactions, compare turnover numbers (TONs) under rigorously controlled moisture/oxygen-free conditions versus ambient settings. Reproducibility tests across multiple labs are critical .

Q. Can this compound serve as a building block for flame-retardant polymers, and how does fluorination affect performance?

- Methodological Answer : Fluorinated phosphine oxides enhance thermal stability and reduce flammability in polymers like polycarbonates. Evaluate flame retardancy using cone calorimetry (heat release rate measurements) and thermogravimetric analysis (TGA). Compare with non-fluorinated analogs to isolate fluorine’s role in radical scavenging and char formation .

Q. What are the challenges in computational modeling of its interaction with transition metals?

- Methodological Answer : Accurate DFT modeling requires accounting for dispersion forces and relativistic effects, especially in heavy metal complexes. Use hybrid functionals (e.g., B3LYP-D3) with LANL2DZ basis sets for metals. Validate against experimental XAS or EXAFS data to refine bonding parameters .

Methodological Considerations for Experimental Design

- Theoretical Frameworks : Link studies to concepts like ligand design principles or frontier molecular orbital theory to rationalize reactivity .

- Data Validation : Cross-validate spectroscopic data (e.g., NMR, MS) with independent techniques (e.g., elemental analysis) to minimize artifacts .

- Contradiction Mitigation : Pre-register experimental protocols in open-access repositories to standardize methodologies and enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.